![molecular formula C10H12ClNO5S2 B1586629 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride CAS No. 465514-13-0](/img/structure/B1586629.png)
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride
Overview
Description
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO5S2 and a molecular weight of 325.78 g/mol . It is characterized by the presence of a morpholine ring and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(morpholine-4-sulfonyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a specific temperature until the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Base catalysts such as triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
Medicinal Chemistry
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride serves as a critical building block in the synthesis of pharmaceutical compounds. It has been explored for its potential antitumor activity , particularly in the development of novel anticancer agents. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells, with IC values in the nanomolar range .
Case Study: Antitumor Activity
A study demonstrated that specific derivatives of this compound exhibited significant inhibition of tumor cell proliferation and induced apoptosis in MDA-MB-231 cells. Flow cytometry analyses revealed that these compounds could effectively arrest the cell cycle at the G2/M phase, indicating their potential as therapeutic agents .
Material Science
In material science, this compound is utilized in the development of advanced materials such as polymers and nanocomposites. Its unique chemical structure allows for modifications that enhance material properties like thermal stability and mechanical strength.
Application Example: Polymer Synthesis
The compound can be used to create sulfonamide-containing polymers that exhibit improved solubility and reactivity, making them suitable for applications in coatings and adhesives .
Biological Studies
This compound is also employed in biological assays to study enzyme interactions and cellular processes. Its ability to modify proteins through sulfonation enables researchers to investigate the role of specific enzymes in metabolic pathways.
Biological Assay Example: Enzyme Inhibition
Research has shown that sulfonyl chlorides can act as enzyme inhibitors by covalently modifying active site residues. This property is exploited to develop selective inhibitors for therapeutic purposes .
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)sulfonylbenzenesulfonyl chloride
- 4-(Pyrrolidine-1-sulfonyl)benzenesulfonyl chloride
- 4-(Aminosulfonyl)benzenesulfonyl chloride
Uniqueness
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and various scientific applications .
Biological Activity
4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonamides. It has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅ClN₂O₄S₂
- Molecular Weight : 336.85 g/mol
- CAS Number : 465514-13-0
This sulfonyl chloride features a morpholine ring, which contributes to its biological properties by enhancing solubility and reactivity.
The biological activity of this compound primarily arises from its ability to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis. In particular, it:
- Inhibits Enzyme Activity : The compound can competitively inhibit enzymes involved in the synthesis of folate in microorganisms, thereby hindering their growth and proliferation .
Antimicrobial Activity
Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. They are effective against both gram-positive and gram-negative bacteria.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate inhibition |
Streptococcus pneumoniae | Effective inhibition |
A study highlighted that modifications in the sulfonamide structure can enhance antibacterial efficacy, suggesting that this compound may serve as a lead compound for further development .
Antitumor Activity
Recent investigations have demonstrated that compounds similar to this compound possess anticancer properties. For instance, derivatives have shown cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung cancer) | 0.17 |
MDA-MB-231 (Breast cancer) | 0.05 |
HeLa (Cervical cancer) | 0.07 |
Flow cytometry analyses revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells, particularly at concentrations as low as 0.1 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamides indicates that modifications at the morpholine ring or sulfonamide group can significantly impact biological activity. For example:
- Substituents on the Morpholine Ring : Alterations can enhance solubility and binding affinity to target enzymes.
- Positioning of Sulfonamide Groups : The position and nature of substituents on the benzene ring influence antimicrobial potency and selectivity.
Safety Profile
While exploring its biological activity, it is essential to consider the safety profile of this compound. The compound is classified as harmful if swallowed and causes severe skin burns and eye damage, necessitating careful handling in laboratory settings .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S2/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSBUDUHESWZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381553 | |
Record name | 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-13-0 | |
Record name | 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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